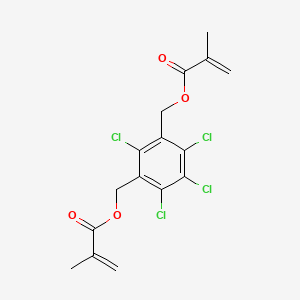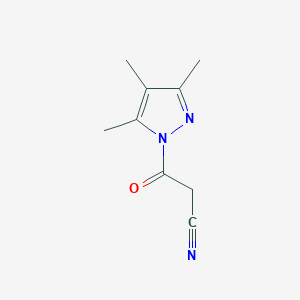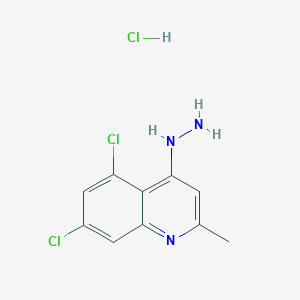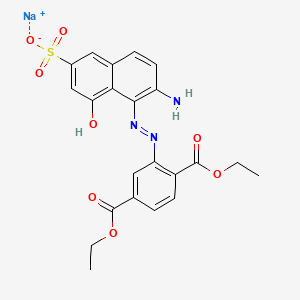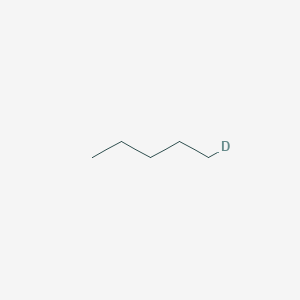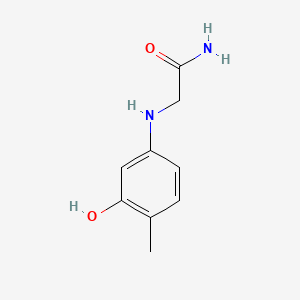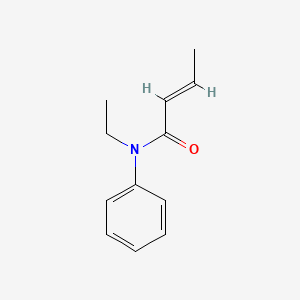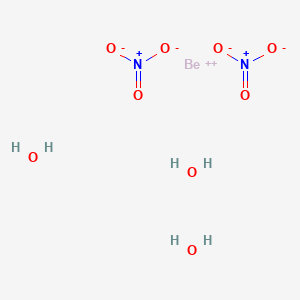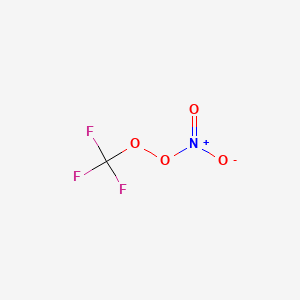
Trifluoromethyl peroxynitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl peroxynitrate is a chemical compound with the molecular formula CF₃NO₄ and a molecular weight of 147.0102 g/mol It is known for its unique structure, which includes a trifluoromethyl group (CF₃) attached to a peroxynitrate moiety (NO₄)
Vorbereitungsmethoden
The synthesis of trifluoromethyl peroxynitrate typically involves the reaction of trifluoromethyl iodide (CF₃I) with nitrogen dioxide (NO₂) in the presence of ultraviolet light. The reaction proceeds as follows:
[ \text{CF}_3\text{I} + \text{NO}_2 \xrightarrow{\text{UV light}} \text{CF}_3\text{ONO}_2 ]
This method requires careful control of reaction conditions, including temperature and light intensity, to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction and optimizing the conditions for higher yields and purity.
Analyse Chemischer Reaktionen
Trifluoromethyl peroxynitrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, reacting with reducing agents to form different products.
Reduction: It can be reduced to form trifluoromethyl nitrite (CF₃ONO) and other nitrogen-containing compounds.
Substitution: It can participate in substitution reactions where the peroxynitrate group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like hydrogen peroxide (H₂O₂). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trifluoromethyl peroxynitrate has several scientific research applications:
Biology: It is studied for its potential effects on biological systems, including its role as a reactive oxygen species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of fluorinated compounds, which have applications in pharmaceuticals, agrochemicals, and materials science
Wirkmechanismus
The mechanism of action of trifluoromethyl peroxynitrate involves its ability to generate reactive oxygen species (ROS). Upon decomposition, it releases nitric oxide (NO) and superoxide (O₂⁻), which can further react to form peroxynitrite (ONOO⁻). These reactive species can interact with various biomolecules, leading to oxidative damage or signaling pathways activation .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyl peroxynitrate can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethyl nitrite (CF₃ONO): Similar in structure but lacks the peroxynitrate group.
Trifluoromethyl sulfonate (CF₃SO₃): Contains a sulfonate group instead of a peroxynitrate group.
Trifluoromethyl iodide (CF₃I): A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its ability to act as both an oxidizing and nitrating agent, making it valuable in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
50311-48-3 |
|---|---|
Molekularformel |
CF3NO4 |
Molekulargewicht |
147.01 g/mol |
IUPAC-Name |
trifluoromethoxy nitrate |
InChI |
InChI=1S/CF3NO4/c2-1(3,4)8-9-5(6)7 |
InChI-Schlüssel |
IRCOOTKZKSUTLW-UHFFFAOYSA-N |
Kanonische SMILES |
C(OO[N+](=O)[O-])(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



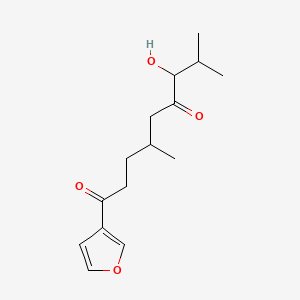
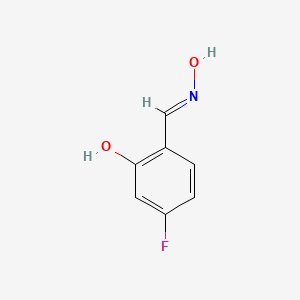
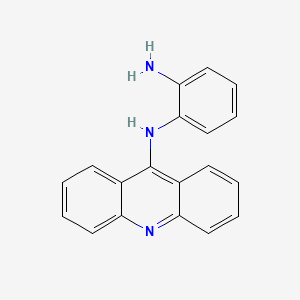
![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)
